molecular formula C20H18ClF3N2O4 B11472222 ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate

ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate

Cat. No.: B11472222
M. Wt: 442.8 g/mol
InChI Key: UEXQHFNXEXUPSP-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate typically involves multiple steps. One common method includes the reaction of 3-acetylphenylamine with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl 3,3,3-trifluoroalaninate under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-fluorophenyl)carbonyl]-3,3,3-trifluoroalaninate
  • Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-bromophenyl)carbonyl]-3,3,3-trifluoroalaninate

Uniqueness

Ethyl 2-[(3-acetylphenyl)amino]-N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoroalaninate group, which imparts distinct chemical properties such as increased stability and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClF3N2O4

Molecular Weight

442.8 g/mol

IUPAC Name

ethyl 2-(3-acetylanilino)-2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C20H18ClF3N2O4/c1-3-30-18(29)19(20(22,23)24,25-14-8-6-7-13(11-14)12(2)27)26-17(28)15-9-4-5-10-16(15)21/h4-11,25H,3H2,1-2H3,(H,26,28)

InChI Key

UEXQHFNXEXUPSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(=O)C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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